Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Stereoselective Syntheses Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate and its derivatives have been utilized in stereoselective syntheses. For example, Boev et al. (2015) reported the quantitative yield of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates using a series of reactions including the Mitsunobu reaction, followed by alkaline hydrolysis (Boev et al., 2015).
Synthetic Processes and Intermediates The compound has been an important intermediate in the synthesis of various other compounds. For instance, Chen Xin-zhi (2011) described an efficient synthesis process for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a notable intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor (Chen Xin-zhi, 2011). Moreover, Harmsen et al. (2011) reported the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a new scaffold for preparing substituted piperidines (Harmsen et al., 2011).
Stability and Reactivity The compound and its derivatives have been investigated for their stability and reactivity in various conditions. Marx and Rassat (2002) explored the hetero-Cope rearrangement of similar compounds, leading to the synthesis of highly water-soluble stable free radicals (Marx & Rassat, 2002).
Structural Analysis and Applications In addition to synthetic applications, the compound has been part of structural studies. Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate to reveal its molecular packing and structural details (Didierjean et al., 2004).
Mechanism of Action
Target of Action
Compounds with a piperidine structure are often involved in interactions with various receptors in the body, such as opioid receptors or histamine receptors . The benzyloxy group might also influence the compound’s affinity for certain receptors.
Mode of Action
The compound could interact with its target receptors by mimicking the natural ligand of the receptor, thereby inducing a biological response. Alternatively, it could act as an antagonist, blocking the receptor and preventing the natural ligand from binding .
Pharmacokinetics
The compound’s pharmacokinetics would depend on various factors, including its solubility, stability, and the presence of functional groups that could be metabolized by the body. The tert-butyl group could potentially increase the compound’s lipophilicity, which might enhance its ability to cross cell membranes .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-22(2,3)28-21(25)24-15-13-23(26,14-16-24)19-9-11-20(12-10-19)27-17-18-7-5-4-6-8-18/h4-12,26H,13-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPARALDCPVUTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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